molecular formula C8H16O3 B14706254 Acetic acid;2-methylcyclopentan-1-ol CAS No. 24070-76-6

Acetic acid;2-methylcyclopentan-1-ol

Cat. No.: B14706254
CAS No.: 24070-76-6
M. Wt: 160.21 g/mol
InChI Key: RSWSXJPQDQFRIU-UHFFFAOYSA-N
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Description

Acetic acid;2-methylcyclopentan-1-ol is a chemical compound with the molecular formula C8H16O3. It is a derivative of acetic acid and 2-methylcyclopentanol, combining the properties of both components. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylcyclopentan-1-ol typically involves the esterification of 2-methylcyclopentanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient catalysts to maximize yield. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;2-methylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-methylcyclopentanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopentanol: A precursor in the synthesis of acetic acid;2-methylcyclopentan-1-ol.

    Acetic acid: A component of the compound, widely used in various chemical processes.

    Cyclopentanol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combined properties of acetic acid and 2-methylcyclopentanol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

24070-76-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;2-methylcyclopentan-1-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

RSWSXJPQDQFRIU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1O.CC(=O)O

Origin of Product

United States

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